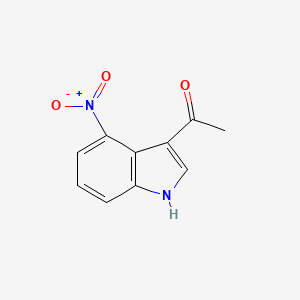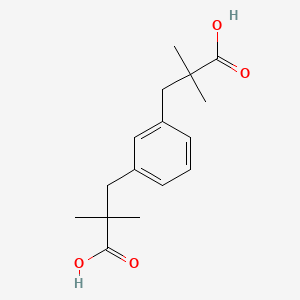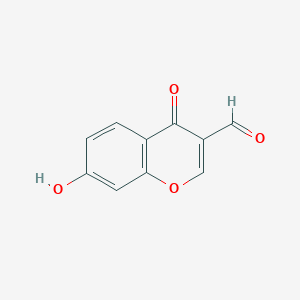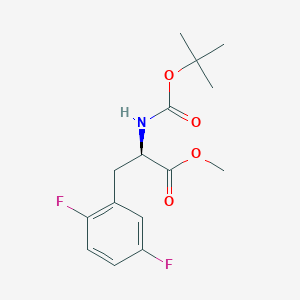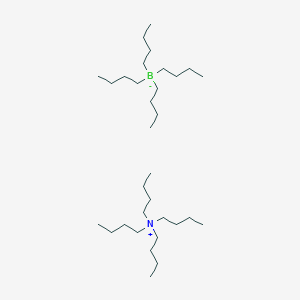
Tetrabutylammonium tetrabutylborate
Übersicht
Beschreibung
Tetrabutylammonium tetrabutylborate is used as a mild reducing agent to synthesize oxovanadium reduced cluster. It also acts as a co-initiator in radical photopolymerization of trimethylolpropane triacrylate in the presence of dyes with diazine structure12.
Synthesis Analysis
The compound has been used in several areas of chemistry, particularly in studies of the thermodynamics of ion solvation3. However, there are no commercial sources for Tetrabutylammonium tetrabutylborate currently available. The literature suggests a single, low-yield (<10%) synthesis for the compound3.
Molecular Structure Analysis
The linear formula of Tetrabutylammonium tetrabutylborate is [CH3(CH2)3]4N [B [ (CH2)3CH3]4]. It has a molecular weight of 481.732.Chemical Reactions Analysis
Tetrabutylammonium tetrabutylborate has been used as a mild reducing agent in the synthesis of oxovanadium reduced cluster4. It also acts as a co-initiator in the radical photopolymerization of trimethylolpropane triacrylate5.
Physical And Chemical Properties Analysis
Tetrabutylammonium tetrabutylborate is a solid with a melting point of 106-109 °C7. The physicochemical and thermal properties of Tetrabutylammonium tetrabutylborate were investigated using infrared (IR) spectroscopy and by simultaneously conducting thermal thermogravimetric (TG) analysis and differential thermal analysis (DTA)4.Wissenschaftliche Forschungsanwendungen
Solar Light-Driven Photocatalyzed Alkylations
Tetrabutylammonium decatungstate, a related compound, has been effectively utilized for the photocatalyzed C-H activation of various organic molecules, including alkanes, aldehydes, ethers, and amides. This process, which involves alkylation of alkenes, is notably powered by solar light, demonstrating the compound's role in harnessing renewable energy for chemical transformations. This method represents a green and sustainable approach to organic synthesis, utilizing sunlight as a free and abundant energy source to drive chemical reactions on a window ledge, highlighting the potential for large-scale applications in green chemistry (Protti, Ravelli, Fagnoni, & Albini, 2009).
Photocatalytic Activation of Si-H Bonds
Another application of tetrabutylammonium decatungstate involves the photocatalytic activation of the Si-H bond in trisubstituted silanes, facilitating the hydrosilylation of electron-poor alkenes. This method underscores the compound's versatility in engaging different types of chemical bonds under light irradiation, further expanding its utility in synthetic organic chemistry. The process's efficiency, even under sunlight, marks it as an environmentally friendly alternative to traditional hydrosilylation methods, leveraging light as a clean energy source (Qrareya, Dondi, Ravelli, & Fagnoni, 2015).
Synthesis of 5-Substituted 1H-Tetrazoles
Tetrabutylammonium fluoride (TBAF) demonstrates its catalytic prowess in the synthesis of 5-substituted 1H-tetrazoles from organic nitriles and trimethylsilyl azide under solventless conditions. This application reveals the compound's efficiency as a catalyst in promoting [3+2] cycloaddition reactions, a cornerstone in the synthesis of heterocyclic compounds. The mild conditions and high yields associated with this method emphasize its attractiveness for producing compounds of interest in pharmaceuticals and agrochemicals (Amantini, Beleggia, Fringuelli, Pizzo, & Vaccaro, 2004).
Challenges in Analytical Methods
In analytical chemistry, tetrabutylammonium serves as a phase-transfer agent in PET radiochemistry. However, its quantification is challenging due to the limitations of the HPLC method prescribed by the European Pharmacopoeia, which often fails with newer generation reverse-phase columns. This situation highlights the necessity for methodological advancements to accurately quantify such compounds, ensuring safety and efficacy in their application (Bogni, Cucchi, Laera, Seregni, & Pascali, 2019).
Safety And Hazards
Tetrabutylammonium tetrabutylborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation8.
Zukünftige Richtungen
Tetrabutylammonium tetrabutylborate has been used in several areas of chemistry, particularly in studies of the thermodynamics of ion solvation3. However, there are no commercial sources for Tetrabutylammonium tetrabutylborate currently available. The literature suggests a single, low-yield (<10%) synthesis for the compound3. This indicates a potential area for future research and development.
Eigenschaften
IUPAC Name |
tetrabutylazanium;tetrabutylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36B.C16H36N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h2*5-16H2,1-4H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGURIOJLNCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456008 | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium tetrabutylborate | |
CAS RN |
23231-91-6 | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




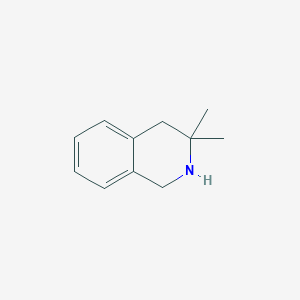
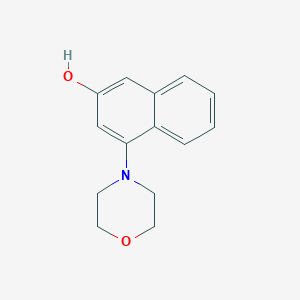
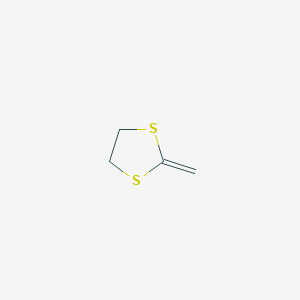
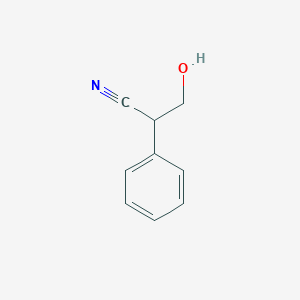
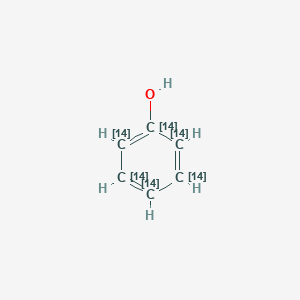
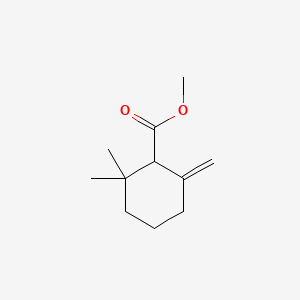
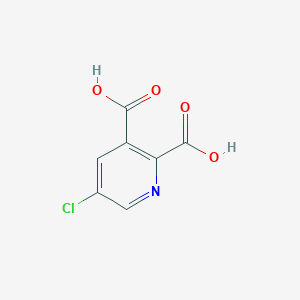
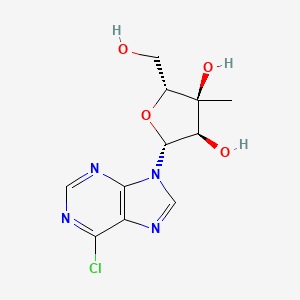
![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
